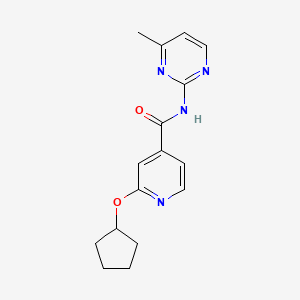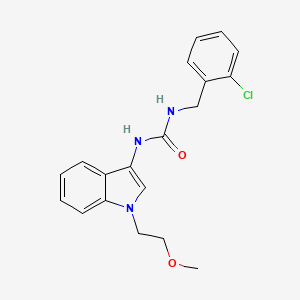
1-(2-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a novel compound that has been synthesized for scientific research purposes. This compound is of great interest to researchers due to its potential applications in various fields of science, including pharmacology, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Fluorescence Probe Development
Compounds with structural features akin to the one have been investigated for their solvatochromic fluorescence properties. For instance, N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism, which correlates with the solvent's anion-stabilizing properties. This characteristic enables the detection of analytes like alcohols, carboxylic acids, and fluoride ions, which form strong hydrogen bonds, suggesting potential applications in analytical chemistry for sensing and detection purposes (Bohne et al., 2005).
Molecular Rearrangement Studies
Research has also delved into the molecular rearrangement of similar compounds, providing pathways to new indole and imidazolinone derivatives. Such studies are crucial for synthetic chemistry, offering new methods for creating complex molecules that could have pharmacological significance or contribute to material sciences (Klásek et al., 2007).
Acetylcholinesterase Inhibition
In the realm of medicinal chemistry, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and assessed for their antiacetylcholinesterase activity. The design aimed to optimize the spacer length linking pharmacophoric moieties, suggesting applications in the development of drugs for diseases like Alzheimer's, where acetylcholinesterase inhibitors are of interest (Vidaluc et al., 1995).
DNA Interaction Studies
The interaction of certain Schiff bases containing similar structural elements with DNA has been investigated, which could inform the design of new therapeutic agents that target genetic material or assist in gene delivery systems. Such studies are foundational for understanding how small molecules can interact with and potentially modulate DNA function (Ajloo et al., 2015).
Corrosion Inhibition
Research into the corrosion inhibition properties of organic compounds, including those structurally related to the compound , has revealed their potential to protect metals in acidic environments. This has implications for material science, particularly in the development of protective coatings for industrial applications (Bahrami & Hosseini, 2012).
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-25-11-10-23-13-17(15-7-3-5-9-18(15)23)22-19(24)21-12-14-6-2-4-8-16(14)20/h2-9,13H,10-12H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJLBUDJEHBJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

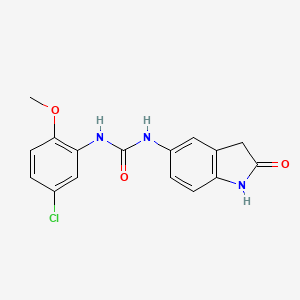
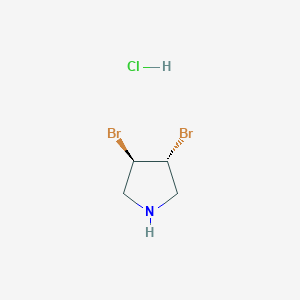
![N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2972207.png)
![methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2972208.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2972210.png)
![1-[1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2972213.png)
![3-Benzyl-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2972214.png)
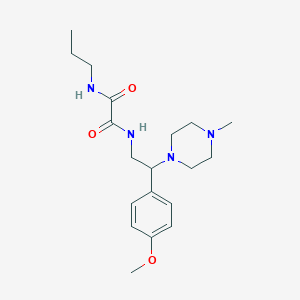
![4-methoxybenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2972217.png)
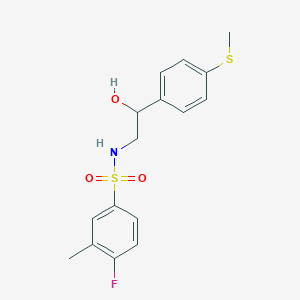
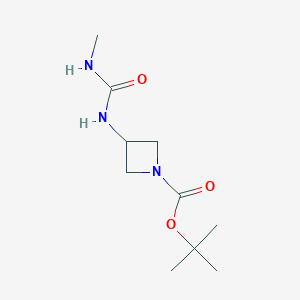
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2972221.png)

